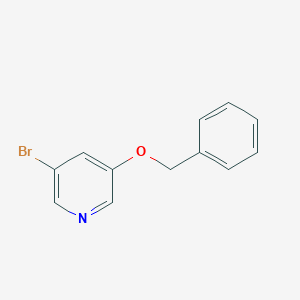

3-(Benzyloxy)-5-bromopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHKYZAWTWKQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572283 | |

| Record name | 3-(Benzyloxy)-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130722-95-1 | |

| Record name | 3-(Benzyloxy)-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 3-(Benzyloxy)-5-bromopyridine for Advanced Synthesis

Introduction: The Utility of a Bifunctional Pyridine Scaffold

In the landscape of medicinal chemistry and advanced organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(Benzyloxy)-5-bromopyridine has emerged as a highly valuable intermediate, offering a unique combination of functionalities that empower researchers and drug development professionals. Its structure, featuring a pyridine core, a versatile bromine handle, and a protected hydroxyl group in the form of a benzyl ether, provides a pre-engineered platform for sequential, site-selective modifications.

This guide provides an in-depth technical overview of this compound, moving beyond simple data cataloging to explain the causality behind its synthesis and application. We will explore its chemical properties, provide field-proven synthetic protocols, and illustrate its strategic role in the development of pharmaceutically relevant compounds, particularly kinase inhibitors.[1][2]

Core Compound Identification and Nomenclature

Proper identification is the foundation of reproducible science. The compound is most commonly known by its semi-systematic name, but adherence to IUPAC standards is crucial for unambiguous documentation.

-

IUPAC Name: 3-bromo-5-(phenylmethoxy)pyridine[3]

-

Common Name: this compound

-

Synonyms: 3-Benzyloxy-5-bromo-pyridine, 5-Benzyloxy-3-bromopyridine, Pyridine, 3-bromo-5-(phenylmethoxy)-[3]

-

CAS Number: 130722-95-1[3]

-

Chemical Structure:

(Image generated for illustrative purposes)

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are critical for handling, reaction monitoring, and quality control. The following table summarizes the key characteristics of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀BrNO | [3] |

| Molecular Weight | 264.12 g/mol | [3] |

| Appearance | White to light yellow crystalline solid | Vendor Data |

| Melting Point | 69 - 73 °C | Vendor Data |

| Boiling Point | 343.7 ± 27.0 °C (Predicted) | Vendor Data |

| Density | 1.438 ± 0.06 g/cm³ (Predicted) | Vendor Data |

| Solubility | Soluble in methanol, ethanol, DMF | General Knowledge |

| Storage | Store at room temperature, sealed in a dry environment | Vendor Data |

Expected Spectroscopic Characteristics

-

¹H NMR: The spectrum will feature distinct regions. The aromatic region (approx. 7.0-8.5 ppm) will show signals for the three pyridine protons and the five protons of the phenyl ring. The pyridine protons will appear as doublets or doublets of doublets, while the phenyl protons will present as a multiplet. A characteristic singlet for the benzylic methylene protons (-CH₂-) is expected around 5.0-5.2 ppm.

-

¹³C NMR: The spectrum will display 12 distinct signals (unless there is accidental overlap). Key signals include the benzylic carbon around 70 ppm, and the aromatic carbons between 110-160 ppm, with the carbon atoms attached to bromine and oxygen being significantly shifted.

-

IR Spectroscopy: Key vibrational bands would include C-H stretching for aromatic rings (~3030-3100 cm⁻¹), C-O-C stretching for the ether linkage (~1050-1250 cm⁻¹), and C=N/C=C stretching for the pyridine ring (~1400-1600 cm⁻¹).

Synthesis: The Williamson Ether Synthesis Approach

The most logical and widely applicable method for preparing this compound is the Williamson ether synthesis.[4] This classic Sₙ2 reaction is ideal for forming an ether from an alkoxide and a primary alkyl halide. The causality for this choice is clear: the phenolic proton of the precursor, 5-bromo-3-hydroxypyridine, is acidic and easily removed by a base to form a potent pyridinoxide nucleophile. This nucleophile then readily displaces the bromide from benzyl bromide, a primary halide that is highly susceptible to Sₙ2 attack with minimal risk of competing elimination reactions.

Workflow for Williamson Ether Synthesis

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction's trustworthiness stems from its well-understood mechanism and high functional group tolerance. The choice of palladium catalyst (e.g., Pd(PPh₃)₄), ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent system is critical and must be optimized for the specific boronic acid substrate used.

Applications in Research and Drug Development

The 3-oxy-5-halopyridine motif is a privileged scaffold in medicinal chemistry. The this compound intermediate is particularly valuable for synthesizing compounds targeting protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.

[2][5]The synthetic strategy typically involves:

-

Core Construction: Using the bromine at C5 for a Suzuki or other cross-coupling reaction to install a key pharmacophoric element.

-

Deprotection: Subsequent removal of the benzyl protecting group via catalytic hydrogenation (e.g., H₂, Pd/C) to unmask the C3-hydroxyl group.

-

Further Functionalization: The revealed hydroxyl group can then be used for further derivatization, such as forming new ether or ester linkages to modulate solubility, potency, or pharmacokinetic properties.

Numerous patents for kinase inhibitors describe the synthesis of molecules containing a core structure readily accessible from this intermediate, highlighting its importance in building libraries of potential drug candidates.

[1][6]### 6. Safety and Handling

As a responsible scientist, proper handling is non-negotiable. This compound is classified as an irritant and is harmful if swallowed.

[3]* Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled or ingested, seek immediate medical attention.

References

- 1. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 2. PIM kinase inhibitors: an updated patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C12H10BrNO | CID 15389198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Benzyloxy)-5-bromopyridin-2-amine | C12H11BrN2O | CID 20626554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. patents.justia.com [patents.justia.com]

Technical Guide: 3-(Benzyloxy)-5-bromopyridine in Drug Discovery

CAS Number: 130722-95-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(Benzyloxy)-5-bromopyridine, a key intermediate in synthetic and medicinal chemistry. The document details its chemical and physical properties, registration details, and its application in the synthesis of targeted therapeutics, with a focus on kinase inhibitors.

Core Compound Data

This compound is a substituted pyridine derivative recognized for its utility as a building block in the synthesis of complex organic molecules. Its structure, featuring a benzyloxy group and a bromine atom on the pyridine ring, allows for versatile chemical modifications, making it a valuable precursor for pharmaceutical agents.[1]

Physicochemical and Registration Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 130722-95-1 | [1][2] |

| Molecular Formula | C₁₂H₁₀BrNO | [1][2] |

| Molecular Weight | 264.12 g/mol | [1][2] |

| Appearance | White to almost white powder or crystals | [1] |

| Melting Point | 69 - 73 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

| MDL Number | MFCD07375004 | [1] |

| PubChem CID | 15389198 | [1][2] |

Application in Kinase Inhibitor Synthesis

A significant application of this compound is in the development of novel kinase inhibitors, particularly for oncological targets. The pyridine core is a common scaffold in kinase inhibitors, and the bromo- and benzyloxy-substituents provide handles for synthetic diversification to achieve desired potency and selectivity.

A notable example is its use in the synthesis of a new class of selective ROS1 inhibitors, such as the compound SMU-037. These inhibitors are designed to combat resistance to existing therapies.[3] The synthesis of these aminopyridine-based inhibitors often involves a crucial C-N cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-(benzyloxy)-5-bromopyridine

The introduction of an amino group at the C2 position of the pyridine ring is a key step in the synthesis of many bioactive molecules from this compound. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this transformation. Below is a representative experimental protocol.

Reaction Scheme:

Materials:

-

This compound

-

Amine source (e.g., benzophenone imine or an ammonia equivalent)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP)

-

Strong base (e.g., sodium tert-butoxide)

-

Anhydrous solvent (e.g., toluene)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, a dried Schlenk flask is charged with the palladium catalyst, phosphine ligand, and the base.

-

Addition of Reactants: this compound and the amine source are added to the flask.

-

Solvent Addition: Anhydrous, degassed solvent is added via syringe.

-

Reaction: The reaction mixture is heated with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with an aqueous solution. The product is extracted with an organic solvent.

-

Purification: The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the desired 2-amino-3-(benzyloxy)-5-bromopyridine.

Role in Targeting the ROS1 Signaling Pathway

The synthesized 2-amino-3-(benzyloxy)-5-bromopyridine is a key intermediate for building more complex molecules that can act as kinase inhibitors. One such application is in the development of selective inhibitors of the ROS1 receptor tyrosine kinase. ROS1 is a driver of oncogenesis in a subset of non-small cell lung cancers (NSCLC).

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Benzyloxy)-5-bromopyridine molecular weight and formula

This guide provides the core physicochemical properties of 3-(Benzyloxy)-5-bromopyridine, a compound utilized in pharmaceutical research and organic synthesis. The information is intended for researchers, scientists, and professionals in drug development.

Core Chemical Properties

The fundamental molecular data for this compound is summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₀BrNO | [1][2][3] |

| Molecular Weight | 264.12 g/mol | [2][3] |

| CAS Number | 130722-95-1 | [1][2][3] |

Applicability of Further Technical Data

The user request included requirements for experimental protocols and signaling pathway diagrams. For the specific query of determining the molecular formula and weight of a known chemical compound like this compound, these elements are not applicable.

-

Experimental Protocols: The molecular weight and formula are fundamental, calculated properties of a well-characterized molecule. Standardized techniques like mass spectrometry and elemental analysis are used for initial structure elucidation, but detailed, novel experimental protocols are not necessary to report these established values.

-

Signaling Pathways and Logical Diagrams: These visualizations are used to describe complex biological or chemical processes, interactions, and workflows. The determination of a molecule's weight and formula is a direct calculation based on its atomic composition and does not involve a multi-step pathway or logical relationship that would necessitate a Graphviz diagram.

References

Technical Guide: 3-(Benzyloxy)-5-bromopyridine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(benzyloxy)-5-bromopyridine, a key building block in the synthesis of targeted therapeutics. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors for oncology and immunology.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structure incorporates a pyridine core, a bromine atom providing a reactive handle for cross-coupling reactions, and a benzyloxy group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| SMILES | C1=CC=C(C=C1)COC2=CC(=CN=C2)Br[1] |

| InChIKey | YSHKYZAWTWKQKK-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO | PubChem[2][3] |

| Molecular Weight | 264.12 g/mol | PubChem[2][3] |

| Appearance | White solid | ChemicalBook[4] |

| Melting Point | 69.0 to 73.0 °C | Chem-Impex |

| CAS Number | 130722-95-1 | PubChem[2][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 3,5-dibromopyridine with benzyl alcohol in the presence of a base.[4]

Experimental Protocol: Synthesis from 3,5-Dibromopyridine

This protocol outlines the synthesis of this compound from 3,5-dibromopyridine and benzyl alcohol.[4]

Materials:

-

3,5-Dibromopyridine

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous DMF, slowly add benzyl alcohol (1.0 equivalent) under an inert atmosphere.

-

Heat the reaction mixture to 60 °C and stir for 1 hour to ensure complete formation of the sodium benzoxide.

-

Dissolve 3,5-dibromopyridine (1.0 equivalent) in anhydrous DMF and add this solution to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform a liquid-liquid extraction using ethyl acetate and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

Expected Yield: Approximately 43%.[4]

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Pyridine H-2 | ~8.4 | Pyridine C-2 | ~148 |

| Pyridine H-4 | ~7.5 | Pyridine C-3 | ~155 |

| Pyridine H-6 | ~8.3 | Pyridine C-4 | ~125 |

| Benzyl CH₂ | ~5.2 | Pyridine C-5 | ~118 |

| Phenyl H (ortho) | ~7.4 | Pyridine C-6 | ~142 |

| Phenyl H (meta) | ~7.3 | Benzyl CH₂ | ~70 |

| Phenyl H (para) | ~7.3 | Phenyl C-ipso | ~136 |

| Phenyl C-ortho | ~128 | ||

| Phenyl C-meta | ~129 | ||

| Phenyl C-para | ~128 |

Mass Spectrometry: The predicted exact mass for the protonated molecule [M+H]⁺ is 264.00185 m/z.[1][5]

Applications in Drug Discovery: A Precursor to Kinase Inhibitors

This compound is a valuable starting material for the synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[6] The bromine atom at the 5-position provides a convenient site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups.

General Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general synthetic workflow for the preparation of a kinase inhibitor, utilizing this compound as a key intermediate. This workflow is representative of syntheses targeting Bruton's Tyrosine Kinase (BTK) and Aurora Kinases.

Caption: General synthetic workflow for kinase inhibitors.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative, which can be adapted for this compound.[7]

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, DMF, or ethanol/water)

-

Inert atmosphere (Nitrogen or Argon)

Conventional Heating Procedure:

-

In a dry reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system.

-

Stir the reaction mixture at 80-90 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Microwave Irradiation Procedure:

-

In a microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Add the chosen solvent and seal the vial.

-

Irradiate the mixture in a microwave reactor at a set temperature (e.g., 120-150 °C) for 10-30 minutes.

-

After cooling, work up and purify the product as described in the conventional heating protocol.

Role in Targeting Kinase Signaling Pathways

Derivatives of this compound are instrumental in the development of inhibitors targeting key kinases involved in cancer cell proliferation and survival, such as Bruton's Tyrosine Kinase (BTK) and Aurora Kinases.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.[8]

References

- 1. PubChemLite - this compound (C12H10BrNO) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C12H10BrNO | CID 15389198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 130722-95-1 [m.chemicalbook.com]

- 5. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fundamental Synthesis of 3-(Benzyloxy)-5-bromopyridine

Introduction: The Strategic Importance of 3-(Benzyloxy)-5-bromopyridine

This compound is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug development.[1] Its structure, featuring a pyridine core functionalized with a reactive bromine atom and a versatile benzyloxy protecting group, makes it an invaluable intermediate for constructing complex molecular architectures.[1][2] The bromine atom serves as a synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse substituents. Simultaneously, the benzyloxy group acts as a protected hydroxyl function, which can be unveiled in later synthetic stages to reveal a crucial pharmacophoric element. This dual functionality allows for the strategic and sequential elaboration of molecules, a cornerstone of modern pharmaceutical synthesis.[3]

This guide provides a comprehensive overview of the primary and most efficient methods for the synthesis of this compound. We will delve into the mechanistic underpinnings of these routes, providing detailed, field-proven protocols and explaining the critical causality behind experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and in-depth understanding of how to prepare this key intermediate.

Physicochemical & Safety Data

A thorough understanding of the target compound's properties and the hazards of its precursors is paramount for safe and successful synthesis.

Table 1: Properties of this compound and Key Precursors

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Hazards |

| This compound | 130722-95-1 | C₁₂H₁₀BrNO | 264.12 | 69 - 73 | Irritant to eyes, skin, and respiratory system.[4][5] |

| 3-Hydroxy-5-bromopyridine | 74115-13-2 | C₅H₄BrNO | 174.00 | 166 - 170 | Harmful if swallowed, causes skin and eye irritation.[6] |

| 3,5-Dibromopyridine | 625-92-3 | C₅H₃Br₂N | 236.89 | 110 - 115 | Refer to supplier SDS. |

| Benzyl Bromide | 100-39-0 | C₇H₇Br | 171.03 | -4 to -3 | Lachrymator, corrosive, toxic. |

| Sodium Hydride (60% disp.) | 7646-69-7 | NaH | 24.00 | 800 (decomposes) | Flammable solid, water-reactive. |

Synthetic Strategy I: The Williamson Ether Synthesis (Preferred Route)

The Williamson ether synthesis is the most reliable and widely employed method for preparing this compound. This pathway is favored for its high efficiency, predictable outcome, and operational simplicity.

Principle and Mechanistic Rationale

This reaction is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction.[7] The core principle involves the deprotonation of a weakly acidic alcohol (in this case, the phenol-like hydroxyl group of 3-hydroxy-5-bromopyridine) to form a potent nucleophile, the corresponding alkoxide (or more accurately, phenoxide).[8] This nucleophile then attacks the electrophilic carbon of a primary alkyl halide, displacing the halide leaving group in a single, concerted step.[7][8]

The choice of reactants is critical for maximizing the yield of the desired ether and minimizing competing side reactions.[9]

-

Nucleophile : 3-Hydroxy-5-bromopyridine provides the pyridin-3-olate anion upon deprotonation. Its nucleophilicity is sufficient for the reaction without being excessively basic, which could promote elimination.

-

Electrophile : Benzyl bromide is an ideal electrophile. It is a primary halide, which is sterically accessible and highly reactive towards S_N2 attack. Secondary or tertiary halides are strongly disfavored as they would predominantly lead to E2 elimination products.[9]

-

Base : A strong, non-nucleophilic base is required to quantitatively deprotonate the hydroxyl group. Sodium hydride (NaH) is an excellent choice because the only byproduct of the deprotonation is hydrogen gas (H₂), which simply evolves from the reaction mixture, driving the equilibrium towards the formation of the alkoxide.[10]

-

Solvent : A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), is essential. These solvents can solvate the sodium cation but do not solvate the nucleophilic anion, leaving it "naked" and highly reactive, thereby accelerating the rate of the S_N2 reaction.[11]

Experimental Workflow Diagram

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

-

Inert Atmosphere Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-hydroxy-5-bromopyridine (1.0 eq).

-

Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF, approx. 5-10 mL per gram of substrate). Stir the mixture under a positive pressure of nitrogen until the starting material is fully dissolved.

-

Deprotonation : Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 - 1.2 eq) portion-wise over 15-20 minutes.

-

Causality Insight: Portion-wise addition at 0 °C is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. The slight excess of NaH ensures complete deprotonation.

-

-

Alkoxide Formation : Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The cessation of gas evolution and the formation of a homogeneous solution (or fine suspension) indicates the complete formation of the sodium salt.

-

Benzylation : Cool the mixture back to 0 °C. Add benzyl bromide (1.05 - 1.1 eq) dropwise via syringe over 10 minutes.

-

Causality Insight: Maintaining a low temperature controls the exothermicity of the S_N2 reaction. A small excess of the alkylating agent ensures the complete consumption of the valuable pyridinolate intermediate.

-

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Extraction : Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure. The resulting crude solid or oil can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound as a white to off-white solid.[1]

Synthetic Strategy II: Nucleophilic Aromatic Substitution (S_NAr)

An alternative, though less common, approach involves the direct substitution of a bromide from 3,5-dibromopyridine.

Principle and Mechanistic Rationale

This route proceeds via a Nucleophilic Aromatic Substitution (S_NAr) mechanism. The pyridine ring is inherently electron-deficient, which makes it susceptible to attack by strong nucleophiles. The reaction of 3,5-dibromopyridine with a benzoxide nucleophile can displace one of the bromine atoms.[12]

For a successful S_NAr reaction, several conditions must be met:

-

The aromatic ring must be electron-deficient. The nitrogen atom in the pyridine ring serves this purpose.

-

There must be a good leaving group (in this case, bromide).

-

A strong nucleophile is required (sodium benzoxide, generated from benzyl alcohol and a strong base).

This method is viable because the starting 3,5-dibromopyridine is symmetric, so the initial substitution can occur at either the C3 or C5 position without issue. However, controlling the reaction to prevent di-substitution can be challenging and often requires careful control of stoichiometry (using only one equivalent of the nucleophile) and reaction conditions.[12] The reported yield for this method is moderate (56%).[12]

Experimental Workflow Diagram

Caption: S_NAr Synthesis Workflow.

Detailed Experimental Protocol

-

Nucleophile Preparation : In an inert atmosphere, add benzyl alcohol (1.0 eq) to a suspension of sodium hydride (NaH, 1.0 eq) in anhydrous THF or DMF at 0 °C. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of sodium benzoxide.

-

Substitution Reaction : To the solution of sodium benzoxide, add a solution of 3,5-dibromopyridine (1.0 eq) in the same anhydrous solvent.

-

Heating : Heat the reaction mixture to a temperature sufficient to promote the S_NAr reaction (e.g., 80-100 °C, depending on the solvent).

-

Monitoring and Work-up : Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature and perform an aqueous work-up and extraction as described in the Williamson synthesis protocol.

-

Purification : Purify the crude product by column chromatography to separate the desired mono-substituted product from unreacted starting material and any di-substituted byproduct.

Comparative Analysis and Conclusion

For the synthesis of this compound, the Williamson ether synthesis is demonstrably superior in most laboratory and process chemistry settings.

Table 2: Comparison of Synthetic Routes

| Parameter | Williamson Ether Synthesis | Nucleophilic Aromatic Substitution (S_NAr) |

| Primary Precursor | 3-Hydroxy-5-bromopyridine | 3,5-Dibromopyridine |

| Key Reagent | Benzyl Bromide | Benzyl Alcohol / NaH |

| Mechanism | S_N2 | S_NAr |

| Typical Conditions | Mild (0 °C to RT) | Elevated Temperatures |

| Selectivity | Excellent | Risk of di-substitution |

| Typical Yields | Generally High (>80%) | Moderate (e.g., 56%)[12] |

| Recommendation | Preferred Method : High efficiency and control. | Viable Alternative : Useful if 3,5-dibromopyridine is a more accessible starting material. |

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | C12H10BrNO | CID 15389198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-5-hydroxypyridine | C5H4BrNO | CID 599529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. prepchem.com [prepchem.com]

The Strategic Utility of 3-(Benzyloxy)-5-bromopyridine Derivatives: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(benzyloxy)-5-bromopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a highly versatile and strategically important intermediate. Its unique electronic and structural features—a protected hydroxyl group, an electron-deficient pyridine ring, and a reactive bromine handle—offer a powerful platform for the construction of complex, biologically active molecules. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this scaffold, with a focus on its role in the development of targeted therapeutics. We will explore the causality behind key experimental choices in its synthesis and derivatization, provide detailed, field-proven protocols for critical cross-coupling reactions, and illustrate its application through a retrosynthetic analysis of a clinical-stage kinase inhibitor.

Introduction: The Architectural Value of the Pyridine Scaffold

The pyridine ring is a privileged structure in drug discovery, present in numerous natural products and FDA-approved pharmaceuticals.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and target engagement, while the aromatic system provides a rigid framework for orienting functional groups. The introduction of specific substituents onto this core is a fundamental strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.

The this compound motif is particularly valuable for several reasons:

-

Orthogonal Reactivity: The bromine atom at the 5-position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon and heteroatom substituents.

-

Protected Phenolic Group: The benzyloxy group at the 3-position acts as a robust protecting group for a hydroxyl functionality. This latent phenol can be unmasked in later synthetic steps to provide a key pharmacophoric feature or a point for further derivatization.

-

Modulated Electronics: The interplay between the electron-withdrawing pyridine nitrogen and the electron-donating benzyloxy group influences the reactivity of the ring, particularly the C-Br bond, making it amenable to a range of coupling conditions.

This guide will dissect the practical aspects of working with this scaffold, providing the technical insights necessary for its successful implementation in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is critical for its effective use.

| Property | Value | Source |

| CAS Number | 130722-95-1 | [2] |

| Molecular Formula | C₁₂H₁₀BrNO | [3] |

| Molecular Weight | 264.12 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 69.0 to 73.0 °C | [2] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, DMF) | [2] |

Predicted Spectroscopic Data

While a publicly available, verified spectrum is elusive, the expected NMR data can be reliably predicted based on analogous structures and fundamental principles. This predictive analysis is an essential tool for reaction monitoring and characterization.

¹H NMR (400 MHz, CDCl₃):

-

δ 8.3-8.4 ppm (d, 1H): Proton at C2, doublet due to coupling with H4. Expected to be the most downfield pyridine proton due to proximity to nitrogen.

-

δ 8.2-8.3 ppm (d, 1H): Proton at C6, doublet due to coupling with H4.

-

δ 7.5-7.6 ppm (t, 1H): Proton at C4, triplet (or more accurately, a doublet of doublets appearing as a triplet) from coupling to H2 and H6.

-

δ 7.3-7.5 ppm (m, 5H): Protons of the benzyl ring.

-

δ 5.1-5.2 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyloxy group.

¹³C NMR (101 MHz, CDCl₃):

-

δ 155-157 ppm: C3 (carbon attached to benzyloxy group).

-

δ 145-147 ppm: C6.

-

δ 140-142 ppm: C2.

-

δ 135-137 ppm: C1' (ipso-carbon of the benzyl ring).

-

δ 128-130 ppm: C2', C3', C4' of the benzyl ring.

-

δ 125-127 ppm: C4.

-

δ 118-120 ppm: C5 (carbon attached to bromine).

-

δ 70-72 ppm: Methylene carbon (-CH₂-) of the benzyloxy group.

Synthesis of the Core Scaffold

The most common and reliable method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 3,5-dibromopyridine with benzyl alcohol.

Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

3,5-Dibromopyridine

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 equivalents) suspended in anhydrous DMF. Cool the suspension to 0 °C.

-

Slowly add benzyl alcohol (1.05 equivalents) dropwise to the stirred suspension. Causality: This exothermic reaction generates sodium benzoxide, the active nucleophile. Slow addition at 0 °C controls the hydrogen gas evolution and prevents overheating.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases, indicating complete formation of the alkoxide.

-

SNAr Reaction: Add a solution of 3,5-dibromopyridine (1.0 equivalent) in anhydrous DMF to the sodium benzoxide solution.

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. Causality: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers. Wash the organic layer with water (2x) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford this compound as a white to off-white solid.

Key Transformations: The Art of Cross-Coupling

The true synthetic power of this compound is realized through palladium-catalyzed cross-coupling reactions. The bromine at the C5 position is an ideal handle for Suzuki, Buchwald-Hartwig, and Sonogashira reactions, enabling the construction of diverse molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids/esters.[4] This reaction is fundamental for building biaryl scaffolds common in kinase inhibitors.

Catalytic Cycle: Suzuki-Miyaura Coupling

References

An In-depth Technical Guide to 3-(Benzyloxy)-5-bromopyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)-5-bromopyridine is a key synthetic intermediate widely utilized in medicinal chemistry and drug development. Its unique structural features, comprising a pyridine core functionalized with a benzyloxy group and a bromine atom, offer versatile reactivity for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in the development of targeted therapies for cancer and neurological disorders. Detailed experimental protocols for its synthesis and subsequent transformations, along with a summary of its characterization data, are presented to facilitate its use in research and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀BrNO | [2] |

| Molecular Weight | 264.12 g/mol | [2] |

| CAS Number | 130722-95-1 | [2] |

| Melting Point | 69 - 73 °C | [1][3] |

| Boiling Point | 343.7±27.0 °C (Predicted) | [3] |

| Density | 1.438±0.06 g/cm³ (Predicted) | [3] |

| Appearance | White to almost white powder to crystal | [1] |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dimethylformamide. | [4] |

| UV max (λmax) | 290 nm (in MeOH) | [4] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic substitution of a bromine atom in 3,5-dibromopyridine with benzyl alcohol in the presence of a strong base.[5][6]

Experimental Protocol

Reaction: Williamson Ether Synthesis

Reagents:

-

3,5-Dibromopyridine

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (for extraction)

-

Water (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure: [6]

-

To a stirred suspension of sodium hydride (1.0 equivalents) in anhydrous DMF, slowly add benzyl alcohol (1.01 equivalents) dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 60 °C and stir for 1 hour to ensure complete deprotonation of the benzyl alcohol, forming sodium benzoxide.

-

In a separate flask, dissolve 3,5-dibromopyridine (1.0 equivalent) in anhydrous DMF.

-

Add the solution of 3,5-dibromopyridine to the sodium benzoxide solution.

-

Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Yield: A reported yield for a similar procedure is 56%.[5]

Caption: Synthesis of this compound.

Spectroscopic Characterization Data

| Technique | Data |

| ¹H NMR | Expected signals for aromatic protons of the pyridine and benzyl rings, and a singlet for the benzylic methylene protons. |

| ¹³C NMR | Expected signals for the carbon atoms of the pyridine and benzyl rings. |

| Mass Spec. | Predicted [M+H]⁺ of 264.00185.[7] |

| IR | Expected characteristic peaks for C-O-C ether linkage, C=N and C=C of the pyridine ring, and aromatic C-H bonds. |

| UV-Vis | λmax at 290 nm in methanol.[4] |

Applications in Drug Discovery

This compound serves as a crucial building block for the synthesis of various biologically active molecules, particularly in the fields of oncology and neuropharmacology. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. The benzyloxy group can be retained in the final molecule or deprotected to reveal a phenol, which can be further functionalized.

ROS1 Inhibitors for Cancer Therapy

Derivatives of 3-(benzyloxy)aminopyridine have been identified as potent and selective inhibitors of the ROS1 proto-oncogene receptor tyrosine kinase.[8] ROS1 fusions are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other cancers.[9] Inhibition of the constitutively active ROS1 fusion protein blocks downstream signaling pathways that promote cell proliferation and survival.[9]

Caption: Role in ROS1 inhibitor synthesis.

Neuroprotective Agents

Benzyloxy-substituted small molecules have been investigated as monoamine oxidase B (MAO-B) inhibitors for the treatment of Parkinson's disease.[3] Additionally, benzyloxy benzamide derivatives have shown potential as neuroprotective agents for ischemic stroke by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[10]

Caption: Application in neuroprotective agent synthesis.

Key Experimental Protocols for Further Reactions

The versatility of this compound as a synthetic intermediate is demonstrated by its utility in common cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction is used to form a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl groups.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. This compound | C12H10BrNO | CID 15389198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 130722-95-1 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound | 130722-95-1 [amp.chemicalbook.com]

- 7. PubChemLite - this compound (C12H10BrNO) [pubchemlite.lcsb.uni.lu]

- 8. Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Intermediate: A Technical Guide to 3-(Benzyloxy)-5-bromopyridine in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-5-bromopyridine is a key heterocyclic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals.[1] Its unique trifunctional nature, featuring a pyridine ring, a bromine atom, and a benzyloxy group, offers a versatile platform for the construction of complex molecular architectures. The pyridine core is a common motif in numerous biologically active compounds, while the bromine atom serves as a handle for a variety of cross-coupling reactions. The benzyloxy group acts as a protected hydroxyl functionality, which can be deprotected in later synthetic steps to reveal a reactive hydroxyl group for further functionalization. This guide provides an in-depth technical overview of the synthesis, properties, and applications of this compound as a chemical intermediate.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO | [2] |

| Molecular Weight | 264.12 g/mol | [2] |

| Appearance | Colorless crystalline solid | [3] |

| Melting Point | 85-88 °C | [3] |

| Boiling Point | Decomposes at 160-165 °C | [3] |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dimethylformamide. | [3] |

| CAS Number | 130722-95-1 | [2] |

Spectroscopic Data

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 264.00185 |

| [M+Na]⁺ | 285.98379 |

| [M-H]⁻ | 261.98729 |

| [M]⁺ | 262.99402 |

| Data obtained from PubChem predictions.[3] |

Representative ¹H and ¹³C NMR Data Acquisition Protocol

The following is a general protocol for acquiring NMR spectra, which can be adapted for this compound.[4]

¹H NMR (400 MHz, CDCl₃):

-

Pulse Program: Standard single-pulse

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 1-2 seconds

-

Spectral Width: -2 to 12 ppm

¹³C NMR (100 MHz, CDCl₃):

-

Pulse Program: Standard proton-decoupled single-pulse

-

Number of Scans: 1024 or more

-

Relaxation Delay (d1): 2 seconds

-

Spectral Width: 0 to 160 ppm

Synthesis of this compound

The most common synthetic route to this compound involves the reaction of 3,5-dibromopyridine with benzyl alcohol.[5]

Experimental Protocol: Synthesis from 3,5-Dibromopyridine

Reaction Scheme:

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and Historical Background of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a simple six-membered aromatic heterocycle containing a nitrogen atom, represents a cornerstone of modern medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and structural versatility have cemented its status as a "privileged scaffold" in an extensive array of pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine nucleus allows for the precise modulation of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This technical guide provides a comprehensive exploration of the seminal discoveries, historical synthetic methodologies, and the evolution of substituted pyridines from laboratory curiosities to life-saving therapeutics.

Early Discoveries and Structural Elucidation: The Dawn of Pyridine Chemistry

Impure pyridine was likely prepared by early alchemists through the destructive distillation of animal bones and other organic matter. However, the first documented isolation of pyridine is credited to the Scottish chemist Thomas Anderson in 1846, who obtained it from bone oil. The structure of this new substance remained a puzzle for several decades until, in 1869 and 1871, Wilhelm Körner and James Dewar, respectively, independently proposed its correct aromatic structure, analogous to benzene with one CH group replaced by a nitrogen atom. The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube. While a landmark achievement, this method was impractical for producing substituted derivatives. The era of substituted pyridines truly began with the development of systematic and versatile synthetic methods.

Foundational Synthetic Methodologies

The late 19th and early 20th centuries witnessed the development of several named reactions that have become the bedrock of pyridine synthesis. These methods provided access to a diverse range of substituted pyridines, paving the way for the exploration of their chemical and biological properties.

The Hantzsch Pyridine Synthesis (1881)

In 1881, German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that has become one of the most well-known methods for pyridine synthesis.[1][2] The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, most commonly ammonia or ammonium acetate.[2][3] The initial product is a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the corresponding aromatic pyridine.[3][4] This reaction is renowned for its simplicity, efficiency, and its ability to construct highly functionalized pyridines in a single step.[2]

The Hantzsch synthesis gained immense importance in medicinal chemistry with the discovery of 1,4-dihydropyridine calcium channel blockers, such as nifedipine.[4][5]

Reaction:

Figure 1: Hantzsch synthesis of Nifedipine.

Procedure: [4]

-

To a 50 mL round-bottom flask, add 2.27 g (15.0 mmol) of 2-nitrobenzaldehyde, 4.0 mL (37.1 mmol) of methyl acetoacetate, 4 mL of methanol, and 1.6 mL of concentrated ammonia (35% in water, 35 mmol).

-

Fit the flask with a condenser and heat the mixture to reflux for 3.5 hours using an oil bath or heating mantle.

-

After the reaction period, allow the mixture to cool to room temperature. If no precipitate forms, cool the flask in an ice-water bath.

-

Collect the resulting precipitate by vacuum filtration and wash with cold methanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure nifedipine.

Figure 2: General workflow for the Hantzsch pyridine synthesis.

| Aldehyde | β-Ketoester | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | 96 | [3] |

| 2-Nitrobenzaldehyde | Methyl acetoacetate | 60 | [5] |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 92 | [6] |

| Furfural | Ethyl acetoacetate | 88 | [6] |

The Chichibabin Pyridine Synthesis (1924)

In 1924, Russian chemist Alexei Chichibabin developed a method for the synthesis of pyridines from aldehydes and ammonia at high temperatures over a catalyst.[1] This reaction, and the related Chichibabin amination reaction (1914), provided direct routes to substituted pyridines from simple starting materials. The Chichibabin amination, in particular, is a powerful method for the direct introduction of an amino group onto the pyridine ring, typically at the 2-position, using sodium amide.[1][7]

Reaction:

Figure 3: Chichibabin amination of pyridine.

Procedure: [8]

-

To a stirred suspension of sodium amide in an inert solvent such as toluene or xylene, add pyridine.

-

Heat the mixture to reflux (typically 110-130 °C) for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

-

After completion, cool the reaction mixture and cautiously quench with water or an ammonium chloride solution to neutralize any unreacted sodium amide.

-

The product, 2-aminopyridine, can be isolated by extraction with an organic solvent followed by distillation or recrystallization.

Figure 4: General workflow for the Chichibabin amination reaction.

| Substrate | Product | Yield (%) | Reference |

| Pyridine | 2-Aminopyridine | 70-85 | [1] |

| 3-Methylpyridine | 2-Amino-3-methylpyridine | High | [1] |

| 4-Methylpyridine | 2-Amino-4-methylpyridine | High | [1] |

| 4-tert-Butylpyridine | 2-Amino-4-tert-butylpyridine | 74 (under pressure) | [7] |

The Kröhnke Pyridine Synthesis (1961)

Developed by Fritz Kröhnke, this synthesis provides a versatile route to 2,4,6-trisubstituted pyridines.[9][10] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[11] A key advantage of the Kröhnke synthesis is its convergent nature, allowing for the independent variation of three substituents on the pyridine ring.

Procedure: [11]

-

Preparation of N-Phenacylpyridinium Bromide: Dissolve 2-bromoacetophenone in a minimal amount of acetone and add pyridine dropwise with stirring at room temperature. Collect the resulting precipitate by vacuum filtration, wash with cold acetone, and dry under vacuum.

-

Kröhnke Reaction: In a round-bottom flask, combine N-phenacylpyridinium bromide, chalcone (1,3-diphenyl-2-propen-1-one), and a large excess of ammonium acetate in glacial acetic acid.

-

Heat the mixture to reflux (approximately 120 °C) for 4-6 hours.

-

Pour the cooled mixture into ice water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

Figure 5: General workflow for the Kröhnke pyridine synthesis.

| α-Pyridinium Methyl Ketone | α,β-Unsaturated Carbonyl | Product | Yield (%) | Reference |

| N-Phenacylpyridinium bromide | Chalcone | 2,4,6-Triphenylpyridine | High | [11] |

| Pyridinium salt of 2-acetylthiophene | Chalcone derivative | 2-(Thiophen-2-yl)-4,6-diarylpyridine | 60 | [12] |

| N-(4-Methoxy)phenacylpyridinium bromide | 4-Chlorochalcone | 2-(4-Methoxyphenyl)-4-(4-chlorophenyl)-6-phenylpyridine | Good | [12] |

The Guareschi-Thorpe Pyridine Synthesis (1896)

First reported by Icilio Guareschi, and later extended by Jocelyn Field Thorpe, this reaction provides a route to 2-pyridone derivatives.[13][14] The synthesis typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[15]

Procedure: [15]

-

A mixture of a 1,3-dicarbonyl compound (1 mmol), an alkyl cyanoacetate or cyanoacetamide (1 mmol), and a base such as ammonium carbonate (2 mmol) in an aqueous medium is prepared.

-

The mixture is heated (e.g., at 80°C) for a specified time.

-

Upon cooling, the product often precipitates from the reaction mixture.

-

The solid product is collected by filtration and can be further purified by recrystallization.

Figure 6: General workflow for the Guareschi-Thorpe synthesis.

| 1,3-Dicarbonyl Compound | Cyano-component | Yield (%) | Reference |

| Ethyl acetoacetate | Ethyl cyanoacetate | 96 | [15] |

| Acetylacetone | Ethyl cyanoacetate | 98 | [15] |

| Benzoylacetone | Ethyl cyanoacetate | 93 | [15] |

| Acetylacetone | Cyanoacetamide | 95 | [15] |

The Rise of Substituted Pyridines in Drug Development

The development of these versatile synthetic methods for substituted pyridines coincided with the burgeoning field of medicinal chemistry. Researchers quickly recognized the potential of the pyridine scaffold to interact with biological targets and modulate their function.

Dihydropyridines as Calcium Channel Blockers

A pivotal moment in the history of pyridine-based drugs was the discovery of the pharmacological activity of 1,4-dihydropyridines, the initial products of the Hantzsch synthesis. In the 1960s, scientists at Bayer synthesized nifedipine, which was found to be a potent vasodilator.[16][17] This led to the understanding of its mechanism of action as a blocker of L-type calcium channels, and nifedipine was first approved for clinical use in 1975.[18] This discovery opened up a major new class of drugs for the treatment of hypertension and angina.

Figure 7: Simplified signaling pathway of dihydropyridine calcium channel blockers.

Pyridine Derivatives as Dopamine Transporter Inhibitors

The dopamine transporter (DAT) plays a crucial role in regulating dopamine levels in the brain, and its dysfunction is implicated in several neurological and psychiatric disorders.[19][20] Substituted pyridines have been identified as potent inhibitors of DAT.[19] Pharmacophore-based virtual screening and subsequent chemical modifications have led to the discovery of novel pyridine-based DAT inhibitors.

Figure 8: Simplified mechanism of action of pyridine-based dopamine transporter inhibitors.

| Compound | Target | Biological Activity | Reference |

| Nifedipine | L-type Calcium Channel | IC50 ≈ 3.1 (heart/vessels ratio) | [16] |

| Compound 18 (a substituted pyridine) | Dopamine Transporter (DAT) | Ki = 79 nM | [19] |

| 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone | Dopamine Transporter (DAT) | Ki = 492 nM | [21] |

Logical Progression: From Synthesis to Therapy

The historical development of substituted pyridines in drug discovery showcases a clear logical progression from fundamental synthetic chemistry to targeted therapeutic applications.

Figure 9: Logical relationship between the discovery of pyridine syntheses and subsequent drug development.

Conclusion

The journey of substituted pyridines from their initial discovery to their current prominent role in medicine is a testament to the power of synthetic organic chemistry. The foundational synthetic methodologies developed by pioneers like Hantzsch, Chichibabin, Kröhnke, and Guareschi-Thorpe provided the essential tools for chemists to construct and explore the vast chemical space of pyridine derivatives. This exploration directly led to the discovery of blockbuster drugs and continues to fuel the development of new therapeutic agents for a wide range of diseases. For researchers and drug development professionals, a deep understanding of this historical context and the associated synthetic protocols is invaluable for the rational design and synthesis of the next generation of pyridine-based medicines.

References

- 1. grokipedia.com [grokipedia.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. books.rsc.org [books.rsc.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Kröhnke Pyridine Synthesis [drugfuture.com]

- 10. Kröhnke Pyridine Synthesis [drugfuture.com]

- 11. benchchem.com [benchchem.com]

- 12. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 13. Guareschi-Thorpe Condensation [drugfuture.com]

- 14. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [Nifedipine: a novel vasodilator] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nifedipine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 19. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemistry.mdma.ch [chemistry.mdma.ch]

- 21. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-(Benzyloxy)-5-bromopyridine in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3-(benzyloxy)-5-bromopyridine as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reagent is instrumental in the synthesis of 5-aryl-3-(benzyloxy)pyridines, which are significant scaffolds in medicinal chemistry and materials science. The protocols detailed below are based on established methodologies for structurally related compounds and aim to provide a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound, such as an arylboronic acid, with an organohalide in the presence of a palladium catalyst and a base. The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.

This compound is a valuable substrate for these reactions, allowing for the introduction of various aryl and heteroaryl moieties at the 5-position of the pyridine ring. The benzyloxy group can serve as a protecting group for the hydroxyl functionality, which can be deprotected in a subsequent step, or it can be an integral part of the final molecular design.

Applications in Synthesis

The primary application of this compound in Suzuki reactions is the synthesis of 5-aryl-3-hydroxypyridine derivatives, which are key intermediates in the development of novel therapeutics. For instance, a patent for diazabicyclic central nervous system active agents describes a coupling reaction involving a derivative with this compound, achieving a high yield of 81%.[2] While not a traditional Suzuki reaction with a boronic acid, this demonstrates the successful use of this compound in palladium-catalyzed C-C bond formation.

Reaction Scheme

The general scheme for the Suzuki cross-coupling reaction of this compound with an arylboronic acid is depicted below:

Caption: General Suzuki cross-coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

Due to limited direct literature on the Suzuki coupling of this compound, the following table summarizes typical conditions and yields for analogous reactions with structurally similar bromopyridines and benzyloxy-aryl halides. This data provides a strong indication of the expected outcomes and serves as a valuable guide for reaction optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference (Analogous Compound) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | 3-Bromo-2-methylpyridine |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | 3-Bromo-2-methylpyridine |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | 3-Bromo-2-methylpyridine |

| 4 | 3-Thiopheneboronic acid | Pd(OAc)₂ | P(o-tol)₃ | K₃PO₄ | DME/H₂O | Reflux | - | 76-99 | Iodo-benzyloxy-benzaldehydes[3][4] |

| 5 | 2-Furanboronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | DMF/H₂O | - | - | 75-93 | Iodo-benzyloxy-benzaldehydes[3][4] |

Experimental Protocols

The following are detailed protocols for performing Suzuki cross-coupling reactions with this compound. Both conventional heating and microwave-assisted methods are described.

Protocol 1: Conventional Heating

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane and degassed water, 4:1 v/v)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask or reaction vial, add this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.

-

Add the solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of this compound).

-

Stir the reaction mixture at 80-100 °C under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Solvent (e.g., DMF, 1,4-dioxane/water)

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave vial, combine this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst and ligand (if not using a pre-formed catalyst).

-

Add the chosen solvent system to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Suzuki Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

A typical workflow for setting up and performing a Suzuki cross-coupling reaction is outlined below.

Caption: A typical experimental workflow.

References

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TW200909432A - Diazabicyclic central nervous system active agents - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Benzyloxy)-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-(benzyloxy)-5-bromopyridine. This versatile building block is a valuable precursor in the synthesis of novel compounds for pharmaceutical and materials science research. The ability to introduce a wide range of substituents at the 5-position of the pyridine ring allows for extensive structure-activity relationship (SAR) studies. This document covers several key cross-coupling reactions, including Sonogashira, Suzuki, Buchwald-Hartwig, Heck, Stille, and Negishi couplings, offering detailed methodologies and expected outcomes.

General Experimental Workflow

The following diagram outlines a typical workflow for a palladium-catalyzed cross-coupling reaction. The process begins with the careful preparation of reagents under an inert atmosphere, followed by the reaction setup, monitoring, workup, and final purification of the desired product.

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2]

Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles involving palladium and copper. The palladium cycle involves oxidative addition, transmetalation, and reductive elimination, while the copper cycle facilitates the formation of the copper acetylide intermediate.[1]

Data Presentation: Representative Sonogashira Coupling of a 3-(Benzyloxy)-5-halopyridine Analog

The following table summarizes the reaction conditions and yields for the Sonogashira coupling of 2-benzyloxy-5-iodopyrimidine, a close structural analog of this compound. These results provide a strong indication of the expected outcomes for the target substrate.[1]

| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |

| 2 | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |

| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |

| 4 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |

| 5 | 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 88 |

| 6 | 4-Chlorophenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 5 | 86 |

| 7 | 4-Nitrophenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 5 | 80 |

| 8 | Cyclopropylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 75 |

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

PdCl₂(PPh₃)₂ (0.02-0.05 equiv)

-

Copper(I) iodide (CuI) (0.04-0.10 equiv)

-

Triethylamine (Et₃N) or another suitable amine base (2-3 equiv)

-

Anhydrous solvent (e.g., THF, DMF, or dioxane)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

-

Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-(benzyloxy)-5-alkynylpyridine.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex in the presence of a base.[3]

Data Presentation: Representative Suzuki-Miyaura Coupling of Bromopyridines

While specific data for this compound is limited, the following table presents typical conditions for the Suzuki coupling of 3-bromopyridine, which can serve as a starting point for optimization.

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | 95% EtOH | Reflux | 12 | Moderate to Excellent |

| 2 | Arylboronic acids | Pd(OAc)₂ (0.04) | None | Various | Various | Various | - | High |

| 3 | Potassium Phenyltrifluoroborate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Aqueous media | 100 | - | Good |

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Aryl- or vinylboronic acid or ester (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

-

Ligand (e.g., PPh₃, SPhos, XPhos) (if required)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Solvent (e.g., dioxane/water, toluene/water, DMF)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound, the boronic acid derivative, the palladium catalyst, ligand (if used), and the base.

-

Add the degassed solvent system.

-